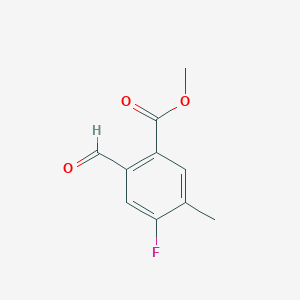

Methyl4-fluoro-2-formyl-5-methylbenzoate

Beschreibung

Methyl 4-fluoro-2-formyl-5-methylbenzoate is a substituted benzoate ester characterized by three key functional groups: a formyl (-CHO) group at position 2, a fluorine atom at position 4, and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₀H₉FO₃, with a molar mass of 196.18 g/mol. The compound’s structure combines electron-withdrawing (fluoro, formyl) and electron-donating (methyl) substituents, creating unique electronic and steric properties. Its primary applications likely involve serving as an intermediate in pharmaceutical or agrochemical synthesis, particularly in forming heterocyclic frameworks like benzimidazoles or triazine derivatives .

Eigenschaften

Molekularformel |

C10H9FO3 |

|---|---|

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

methyl 4-fluoro-2-formyl-5-methylbenzoate |

InChI |

InChI=1S/C10H9FO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3 |

InChI-Schlüssel |

SPRWGVDYWZYFCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1F)C=O)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-2-formyl-5-methylbenzoate typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methylbenzoic acid.

Industrial Production Methods

Industrial production methods for methyl 4-fluoro-2-formyl-5-methylbenzoate are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-fluoro-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

Oxidation: 4-fluoro-2-carboxy-5-methylbenzoic acid.

Reduction: Methyl 4-fluoro-2-hydroxymethyl-5-methylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-fluoro-2-formyl-5-methylbenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.

Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Wirkmechanismus

The mechanism of action of methyl 4-fluoro-2-formyl-5-methylbenzoate depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activities . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target by participating in hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Features

Key Observations :

Substituent Diversity: The formyl group in the target compound distinguishes it from halogenated analogs (e.g., bromine in ), enabling nucleophilic addition or condensation reactions. For example, the formyl group in methyl 4-formyl benzoate facilitates benzimidazole formation via reactions with diamines . Fluorine at position 4 enhances metabolic stability and lipophilicity compared to hydroxyl or methoxy groups .

Reactivity Trends :

- Brominated derivatives (e.g., ) exhibit higher molar masses and reactivity in cross-coupling reactions due to bromine’s leaving-group ability.

- Hydroxyl-containing analogs (e.g., ) may undergo ester hydrolysis under acidic/basic conditions, whereas the target compound’s formyl group prioritizes aldehyde-specific reactivity.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.